molecular formula C9H6ClNO2 B098157 N-(Chloromethyl)phthalimide CAS No. 17564-64-6

N-(Chloromethyl)phthalimide

Cat. No. B098157
CAS RN: 17564-64-6
M. Wt: 195.6 g/mol
InChI Key: JKGLRGGCGUQNEX-UHFFFAOYSA-N
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Description

“N-(Chloromethyl)phthalimide” is a chemical compound with the molecular formula C9H6ClNO2 . It is also known by other names such as 2-(Chloromethyl)isoindoline-1,3-dione, N-Chloromethylphthalimide, and Chloromethylphthalimide . The molecular weight of this compound is 195.60 g/mol .


Molecular Structure Analysis

The IUPAC name for N-(Chloromethyl)phthalimide is 2-(chloromethyl)isoindole-1,3-dione . The InChI representation of the molecule is InChI=1S/C9H6ClNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)N(C2=O)CCl .

Scientific Research Applications

Organic Synthesis

“N-(Chloromethyl)phthalimide” is used in organic synthesis . It is also used in the synthesis of aminomethyl copoly- (styrene-l%-divinylbenzene) resins of high purity .

Medicine Intermediates

This compound serves as an intermediate in the production of various medicines . For instance, it’s used in the esterification of 12 S -hydroxylabda-8 (17),13 (16),14-trien-19-oic acid, a new labdane-type diterpenoid .

Anti-Microbial Agent

Phthalimide derivatives, including “N-(Chloromethyl)phthalimide”, have shown significant anti-microbial activity .

Anti-Oxidant Agent

Some phthalimide derivatives have demonstrated anti-oxidant activity . This suggests that “N-(Chloromethyl)phthalimide” could potentially be used in the development of anti-oxidant agents.

Anti-Inflammatory Agent

Phthalimide derivatives have also been found to possess anti-inflammatory properties . This indicates that “N-(Chloromethyl)phthalimide” could be used in the creation of anti-inflammatory drugs.

Agrochemical Intermediates

“N-(Chloromethyl)phthalimide” is used as an agrochemical intermediate . This suggests its potential application in the development of various agrochemical products.

Pharmaceutical Synthesis

Isoindoline-1,3-diones, including “2-(Chloromethyl)isoindoline-1,3-dione”, have found use in diverse fields such as pharmaceutical synthesis .

Herbicides, Colorants, Dyes, and Polymer Additives

These compounds have gained significant attention for their potential use in diverse fields such as herbicides, colorants, dyes, and polymer additives .

Future Directions

Phthalimides, including N-(Chloromethyl)phthalimide, hold a prominent position in medicinal chemistry due to their diverse biological activities . The future directions in the research of N-(Chloromethyl)phthalimide could involve exploring its potential therapeutic applications and developing novel synthetic methods.

properties

IUPAC Name

2-(chloromethyl)isoindole-1,3-dione
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InChI

InChI=1S/C9H6ClNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGLRGGCGUQNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3027790
Record name 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

195.60 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name N-(Chloromethyl)phthalimide
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Product Name

N-(Chloromethyl)phthalimide

CAS RN

17564-64-6
Record name 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione
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Record name Chloromethylphthalimide
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Record name N-(Chloromethyl)phthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(chloromethyl)-
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Record name 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione
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Record name N-(chloromethyl)phthalimide
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Record name CHLOROMETHYLPHTHALIMIDE
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Synthesis routes and methods I

Procedure details

reacting said mixture at a temperature of from about 45° to about 75° C at a pressure of from about 0 psig to about 50 psig which intimately contacting said reacting mixture with anhydrous HCl at a rate of from approximately 15 to approximately 65 pounds HCl per hour per pound-mole of N-hydroxymethyl phthalimide used to form the mixture in step (a), to maintain the concentration of said aqueous HCl at 35 to 40 wt.%, to form N-chloromethyl phthalimide in a first aqueous-organic mixture;
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
V Balachandran, S Lalitha, S Rajeswari - Spectrochimica Acta Part A …, 2012 - Elsevier
Quantum mechanical calculations of energies, geometries, and vibrational wavenumbers of N-(bromomethyl)phthalimide and N-(chloromethyl)phthalimide are carried out using density …
Number of citations: 19 www.sciencedirect.com
BE Ivanov, SS Krokhina, TV Chichkanova… - Bulletin of the Academy …, 1985 - Springer
Conclusions In the series of N-chloromethylphthalimide, N-chloromethylbenzamide, N-chloromethyldiethylamine, in reactions with amides of trivalent phosphorus acids, the contribution …
Number of citations: 2 link.springer.com
MA Leaffer, WA Skinner, JJ Menn… - Journal of Labelled …, 1967 - Wiley Online Library
… conversion to N-chloromethyl phthalimide was anticipated to … The thionyl chloride route to the N-chloromethyl phthalimide … condensation of the N-chloromethyl phthalimide with sodium…
M UCHINO, K SUZUKI, M SEKIYA - Chemical and Pharmaceutical …, 1979 - jstage.jst.go.jp
Cleavage of the carbon-sulfur bond of sulfoxide was effected, when a phthalimidomethyl moiety is linked to the sulfur of sulfoxide, by the action of sulfuryl chloride, molecular chlorine or …
Number of citations: 13 www.jstage.jst.go.jp
M UCHINO, M SEKIYA - Chemical and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
Alkyl and aryl phthalimidomethyl sulfides give alkane-and arenesulfenyl chlorides on reaction with equimolar sulfuryl chloride or molecular chlorine in an aprotic solvent at room …
Number of citations: 17 www.jstage.jst.go.jp
ML Almeida, MCVA Oliveira, IR Pitta… - Current Organic …, 2020 - ingentaconnect.com
… This mixture was subjected to chlorination using thionyl chloride (c), producing the N-chloromethyl phthalimide (54). Alternatively, phthalimide (1) can react (b) with potassium hydroxide …
Number of citations: 18 www.ingentaconnect.com
MY Moskalik, VI Meshcheryakov… - Russian journal of organic …, 2009 - Springer
… Analogously the reaction of CF3SO2NHNa with N-chloromethyl-phthalimide gave N,N-bis(phthalimidomethyl)trifluoromethanesulfonamide. The reaction of CF3SO2NHNa with …
Number of citations: 3 link.springer.com
R Rastogi, G Krishna, N Tarannum… - … , Sulfur, and Silicon …, 2020 - Taylor & Francis
… A solution of an ammonium salt of isopropyl dithiophosphate (0.01 mmol) was dissolved in absolute methanol (20 mL), treated with N-chloromethyl phthalimide (0.01 mol). The mixture …
Number of citations: 1 www.tandfonline.com
M Zahran, H Agwa, A Osman, S Hammad… - European Journal of …, 2017 - eurjchem.com
… N‐chloromethyl phthalimide (3) or N‐bromoethylphthalimide (7) (1 equivalent) was added to the resulting mixture and the stirring was continued for 48 h. The reaction was monitored …
Number of citations: 9 www.eurjchem.com
CC Zikos, NG Ferderigos - Tetrahedron letters, 1995 - Elsevier
Aminomethyl copoly-(styrene-1%-divinylbenzene) resins of high purity and in a variety of substitution levels have been synthesized. The substitution level was up to 96% of the …
Number of citations: 42 www.sciencedirect.com

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